molecular formula C23H23F3N4O2S B2874874 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863586-59-8

2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2874874
CAS No.: 863586-59-8
M. Wt: 476.52
InChI Key: XSDFTQYUDZLAQS-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a piperazine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-(4-fluorophenyl)piperazine.

  • Coupling with Pyridine Derivative: : The piperazine intermediate is then coupled with a pyridine derivative, such as 3-bromopyridine, under basic conditions to form the desired pyridine-piperazine compound.

  • Introduction of the Sulfonamide Group: : The final step involves the introduction of the sulfonamide group. This is typically done by reacting the pyridine-piperazine compound with 2,5-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or partially hydrogenated products.

    Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines or partially hydrogenated aromatic rings.

    Substitution: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety, due to its interaction with serotonin and dopamine receptors.

    Biological Studies: The compound is used in biological assays to study receptor binding and signal transduction pathways.

    Pharmacology: It serves as a lead compound in the development of new drugs, with modifications to its structure being explored to enhance efficacy and reduce side effects.

    Chemical Biology: Researchers use it to probe the function of specific proteins and enzymes in cellular processes.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The compound’s fluorinated aromatic rings enhance its binding affinity and selectivity for these receptors, making it a potent modulator of neurotransmitter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety.

    Risperidone: An antipsychotic medication that targets dopamine and serotonin receptors.

    Aripiprazole: A partial agonist at dopamine D2 receptors and a serotonin 5-HT1A receptor agonist.

Uniqueness

2,5-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is unique due to its specific combination of fluorinated aromatic rings and a piperazine moiety, which confer high binding affinity and selectivity for neurotransmitter receptors. This structural uniqueness makes it a valuable compound for developing new therapeutic agents with potentially improved efficacy and safety profiles compared to existing drugs.

Properties

IUPAC Name

2,5-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2S/c24-18-3-6-20(7-4-18)29-10-12-30(13-11-29)22(17-2-1-9-27-15-17)16-28-33(31,32)23-14-19(25)5-8-21(23)26/h1-9,14-15,22,28H,10-13,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDFTQYUDZLAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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